4-(2-chloroethyl)-1H-imidazole
Overview
Description
4-(2-chloroethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the 2-chloroethyl group in the 4-position of the imidazole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Scientific Research Applications
4-(2-chloroethyl)-1H-imidazole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Future Directions
Mechanism of Action
Target of Action
4-(2-chloroethyl)-1H-imidazole is an alkylating agent, a class of compounds that includes nitrogen mustards . Alkylating agents primarily target DNA, the genetic material of cells . They bind to DNA and cause cross-linking, which prevents the DNA from being correctly copied during cell division . This disrupts the cell’s normal function and can lead to cell death .
Mode of Action
The compound works by forming electrophilic substances when dissolved in aqueous solution and triggering alkylation of nucleophilic functional groups on macromolecules . The cytotoxicity of this class occurs mainly by alkylation reaction with the DNA molecule . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . This prevents the separation of two DNA strands during replication and thereby halts cell division .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication and cell division . By causing cross-linking in the DNA, the compound disrupts these processes, leading to errors in DNA replication that the cell cannot repair . This can trigger programmed cell death, or apoptosis, a mechanism the body uses to remove damaged or abnormal cells .
Pharmacokinetics
The pharmacokinetics of alkylating agents like this compound can vary widely and are influenced by many factors . These agents are often administered orally or intravenously . They are distributed throughout the body and can cross biological barriers, such as the blood-brain barrier . Metabolism typically occurs in the liver, and the compounds are excreted in the urine . The half-life, or the time it takes for the concentration of the drug to decrease by half in the body, can vary .
Result of Action
The primary result of the action of this compound is the death of rapidly dividing cells, such as cancer cells . By disrupting DNA replication, the compound prevents these cells from dividing and growing . This can lead to shrinkage of tumors and a reduction in the symptoms of cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its target . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s distribution and metabolism . The compound’s stability and efficacy can also be affected by temperature and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloroethyl)-1H-imidazole typically involves the alkylation of imidazole with 2-chloroethyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Imidazole+2-chloroethyl chloride→this compound
The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-chloroethyl)-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form 4-(2-hydroxyethyl)-1H-imidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 4-(2-hydroxyethyl)-1H-imidazole.
Comparison with Similar Compounds
Similar Compounds
4-(2-chloroethyl)morpholine: Another compound with a 2-chloroethyl group, but with a morpholine ring instead of an imidazole ring.
Mustard Gas (bis(2-chloroethyl) sulfide): A well-known alkylating agent with two 2-chloroethyl groups attached to a sulfur atom.
Uniqueness
4-(2-chloroethyl)-1H-imidazole is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Unlike mustard gas, which is highly toxic and used as a chemical weapon, this compound is primarily of interest for its potential therapeutic applications and its use as a versatile building block in organic synthesis.
Properties
IUPAC Name |
5-(2-chloroethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSKUABXVDRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330256 | |
Record name | 4-(2-chloroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13518-55-3 | |
Record name | 4-(2-chloroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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